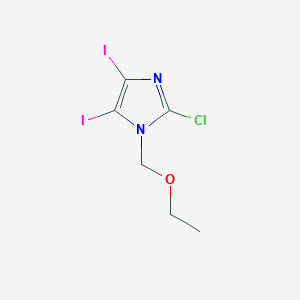
2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered aromatic rings containing two nitrogen atoms This particular compound is characterized by the presence of chlorine, ethoxymethyl, and two iodine atoms attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1-(ethoxymethyl)imidazole with iodine in the presence of a suitable oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while electrophilic substitution can introduce different functional groups onto the imidazole ring.
Applications De Recherche Scientifique
2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-ethoxymethylimidazole
- 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate
- 2-Chloro-1-(1-chlorocyclopropyl)ethanone
Uniqueness
2-Chloro-1-(ethoxymethyl)-4,5-diiodoimidazole is unique due to the presence of both chlorine and iodine atoms on the imidazole ring. This combination of halogens can significantly influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .
Propriétés
Numéro CAS |
425369-34-2 |
|---|---|
Formule moléculaire |
C6H7ClI2N2O |
Poids moléculaire |
412.39 g/mol |
Nom IUPAC |
2-chloro-1-(ethoxymethyl)-4,5-diiodoimidazole |
InChI |
InChI=1S/C6H7ClI2N2O/c1-2-12-3-11-5(9)4(8)10-6(11)7/h2-3H2,1H3 |
Clé InChI |
YDQBMZUVEQTPPG-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C(=C(N=C1Cl)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


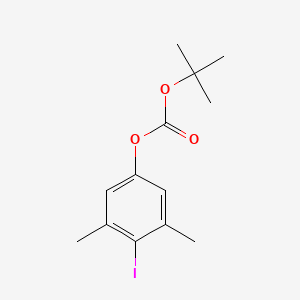
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)

![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)

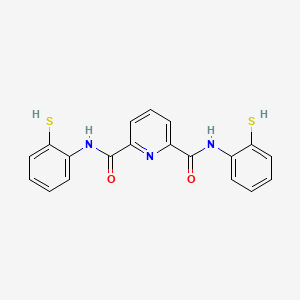

![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
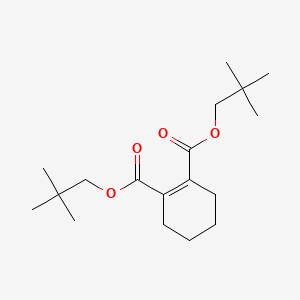
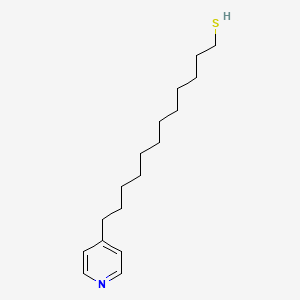
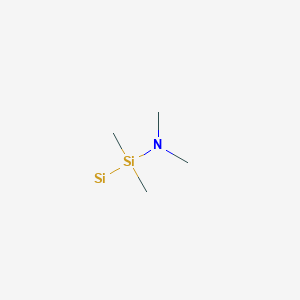
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
